alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol
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Overview
Description
Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol is a complex organic compound that belongs to the class of nitroimidazoles Nitroimidazoles are known for their diverse applications, particularly in medicinal chemistry, due to their antimicrobial and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a suitable imidazole derivative, followed by nitration and subsequent hydroxymethylation. The reaction conditions often require the use of chlorinating agents such as N-chlorosuccinimide (NCS) and nitrating agents like nitric acid under controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the environmental sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Alpha-(Carboxymethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol.
Reduction: Alpha-(Chloromethyl)-2-hydroxymethyl-5-aminoimidazole-1-ethanol.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antiparasitic properties.
Medicine: Investigated for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol involves the interaction of its nitro group with cellular components. In biological systems, the nitro group can be reduced to reactive intermediates that cause damage to DNA and other critical biomolecules, leading to the death of microbial cells. This compound targets specific enzymes and pathways involved in the replication and repair of DNA, making it effective against certain pathogens .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: Known for its use in treating protozoal infections.
Secnidazole: Used for its longer half-life and effectiveness against anaerobic bacteria.
Uniqueness
Alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties. These modifications can potentially enhance its efficacy and reduce side effects compared to other nitroimidazoles .
Properties
IUPAC Name |
1-chloro-3-[2-(hydroxymethyl)-5-nitroimidazol-1-yl]propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O4/c8-1-5(13)3-10-6(4-12)9-2-7(10)11(14)15/h2,5,12-13H,1,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPDFZLULOWRMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(C(=N1)CO)CC(CCl)O)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80978157 |
Source
|
Record name | 1-Chloro-3-[2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62580-79-4 |
Source
|
Record name | alpha-(Chloromethyl)-2-hydroxymethyl-5-nitroimidazole-1-ethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062580794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Chloro-3-[2-(hydroxymethyl)-5-nitro-1H-imidazol-1-yl]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80978157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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